

(4-Bromophenyl)hydrazine structure and properties

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Compound of Interest

Compound Name: (4-Bromophenyl)hydrazine

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An In-depth Technical Guide to **(4-Bromophenyl)hydrazine** for Researchers and Drug Development Professionals

Introduction

(4-Bromophenyl)hydrazine and its hydrochloride salt are pivotal chemical intermediates, particularly valued in the realms of pharmaceutical synthesis, agrochemicals, and specialized organic chemistry. Their utility largely stems from the reactive hydrazine moiety, which serves as a versatile functional group for constructing complex molecular architectures. This compound is a cornerstone reagent in the Fischer indole synthesis, a fundamental method for creating the indole core found in a multitude of biologically active compounds and approved drugs. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, tailored for professionals in research and drug development.

Structure and Identification

(4-Bromophenyl)hydrazine is an aromatic hydrazine derivative characterized by a bromine atom substituted at the para (4-position) of the phenyl ring. It is most commonly handled and supplied as its more stable hydrochloride salt.

Caption: Chemical Structure of **(4-Bromophenyl)hydrazine**.

Physicochemical Properties

The quantitative properties of **(4-Bromophenyl)hydrazine** and its hydrochloride salt are summarized below. The hydrochloride salt is more commonly used due to its enhanced stability.

Property	(4-Bromophenyl)hydrazine	(4-Bromophenyl)hydrazine hydrochloride	Reference(s)
CAS Number	589-21-9	622-88-8	[1] [2]
Molecular Formula	C ₆ H ₇ BrN ₂	C ₆ H ₇ BrN ₂ ·HCl (or C ₆ H ₈ BrClN ₂)	[1] [3]
Molecular Weight	187.04 g/mol	223.50 g/mol	[1] [4]
Appearance	Off-white to light brown crystalline solid	Light gray to light brown-beige crystalline powder	[5] [6] [7]
Melting Point	~55 °C (decomposes)	210 - 230 °C (decomposes)	[6] [8] [9]
Boiling Point	250 °C (decomposes)	Not available	[8]
Solubility	Soluble in ethanol, acetone; limited in water. [5]	Soluble in water; slightly soluble in DMSO, Methanol. [3] [6]	

Synthesis and Experimental Protocols

(4-Bromophenyl)hydrazine hydrochloride is typically synthesized from 4-bromoaniline via a two-step process involving diazotization followed by reduction.

Experimental Protocol: Synthesis of (4-Bromophenyl)hydrazine hydrochloride

This protocol is based on established chemical synthesis methods.[\[10\]](#)[\[11\]](#)

Step 1: Diazotization of 4-Bromoaniline

- In a three-necked flask equipped with a stirrer and thermometer, add 4-bromoaniline (e.g., 50 g) to concentrated hydrochloric acid (e.g., 150 mL of 37% HCl).
- Cool the mixture to 0-5 °C using an ice-salt bath.
- While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (e.g., 65 g of 35% NaNO₂ solution) dropwise with vigorous stirring.
- Continue stirring the mixture at this temperature for 1 to 1.5 hours to ensure the complete formation of the diazonium salt.

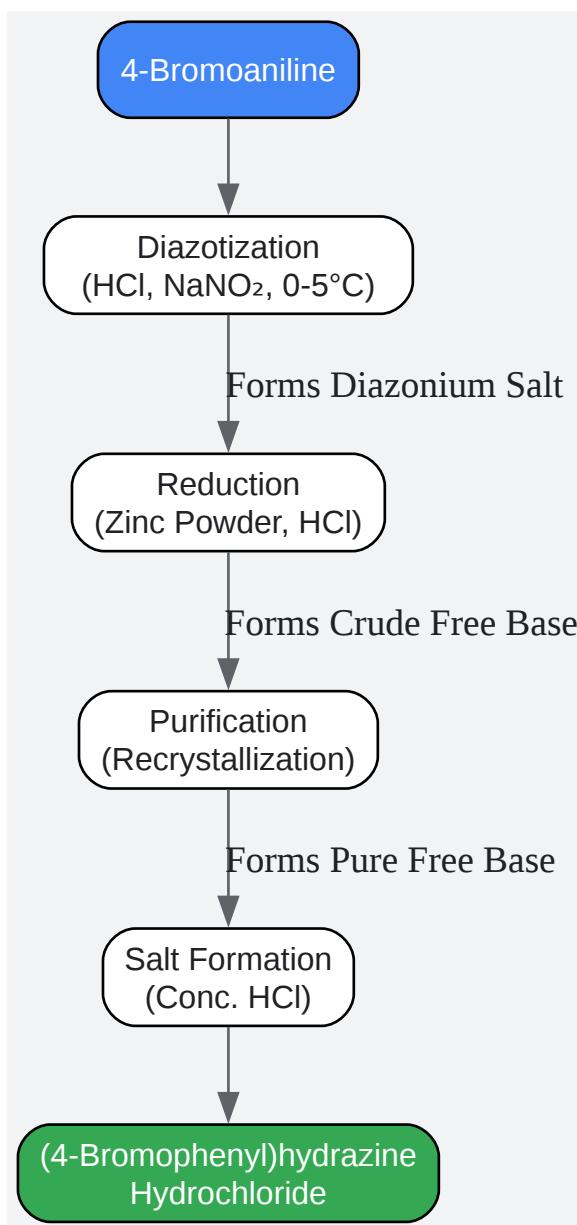
Step 2: Reduction of the Diazonium Salt

- To the diazonium salt solution, add more concentrated hydrochloric acid (e.g., 450 mL), water (e.g., 450 mL), and zinc powder (e.g., 120 g) in portions.
- Control the temperature to maintain it between 15-20 °C during the addition.
- Continue stirring until the reaction is complete, indicated by the reaction mixture turning a gray-white color.
- Adjust the pH of the mixture to approximately 10.5 by adding a 20-30% sodium hydroxide solution. This precipitates the crude 4-bromophenylhydrazine free base.
- Maintain the temperature for 1-2 hours, then collect the crude product by filtration.

Step 3: Purification and Salt Formation

- Dissolve the crude 4-bromophenylhydrazine in water by heating to 60 °C.
- Add activated carbon for decolorization and maintain the temperature for 20 minutes.
- Perform a hot filtration to remove the activated carbon, yielding a colorless filtrate.
- Cool the filtrate to 5 °C and allow it to stand for 1-2 hours to crystallize the purified 4-bromophenylhydrazine.[\[11\]](#)

- Collect the pure crystals by filtration.
- Dissolve the purified product in 37% hydrochloric acid and stir at 60-70 °C until crystallization of the hydrochloride salt occurs.[11]
- Cool the mixture to 20 °C, filter the product, wash the filter cake with acetone, and dry to obtain the final **(4-Bromophenyl)hydrazine** hydrochloride.[11]



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Caption: Synthesis workflow for **(4-Bromophenyl)hydrazine** hydrochloride.

Key Reactions and Mechanisms

The primary utility of **(4-bromophenyl)hydrazine** in drug development is its role as a key precursor in the Fischer indole synthesis.

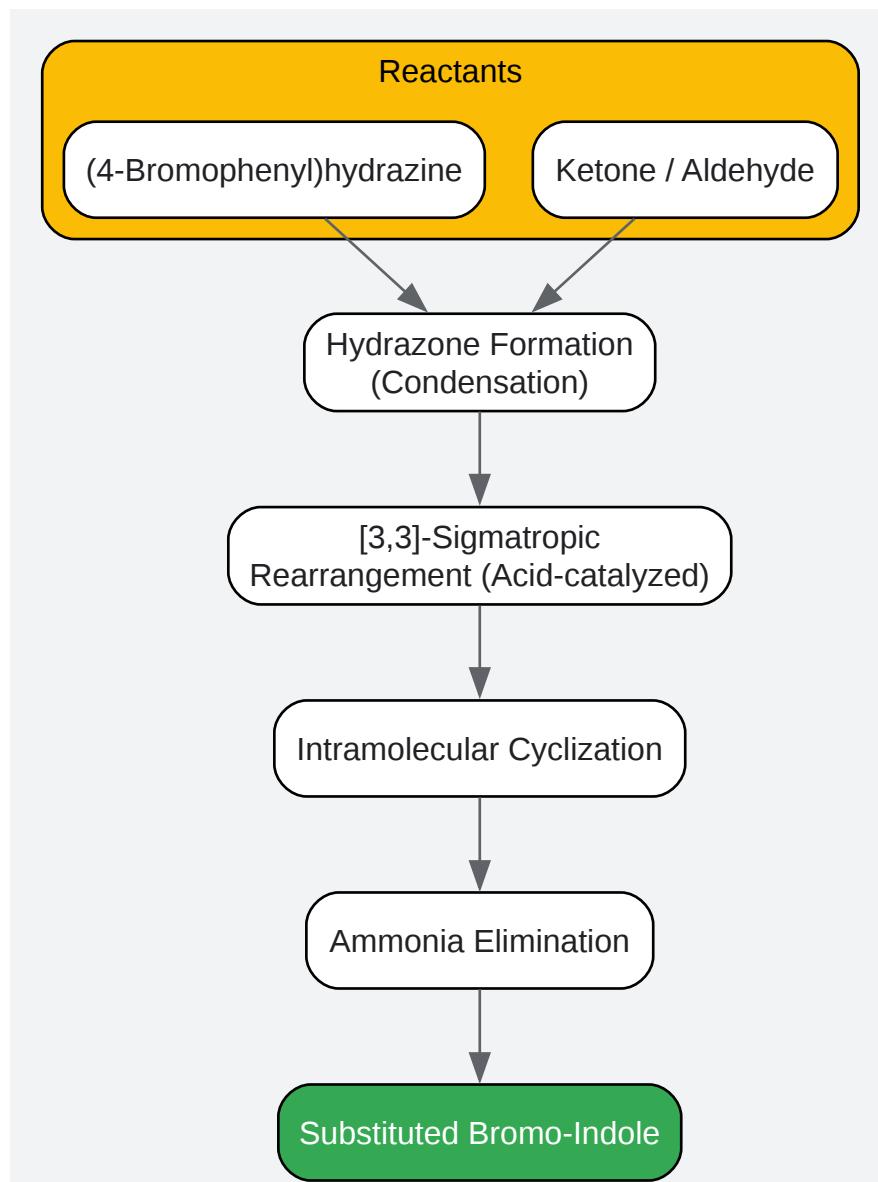
Fischer Indole Synthesis

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring. The phenylhydrazone is first formed by the condensation of **(4-bromophenyl)hydrazine** with an aldehyde or ketone.

General Reaction Steps:

- **Hydrazone Formation:** **(4-Bromophenyl)hydrazine** reacts with a carbonyl compound (ketone or aldehyde) to form a (4-bromophenyl)hydrazone.^[5]
- **Tautomerization:** The hydrazone tautomerizes to its enamine form.
- **[2][2]-Sigmatropic Rearrangement:** An acid catalyst protonates the enamine, facilitating a^[2] [2]-sigmatropic rearrangement (Cope-like rearrangement).
- **Rearomatization and Cyclization:** The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
- **Ammonia Elimination:** The resulting aminoacetal or aminal eliminates a molecule of ammonia to form the final indole product.

This reaction is a powerful tool for synthesizing substituted indoles, which are prevalent in pharmaceuticals such as triptans, non-steroidal anti-inflammatory drugs, and anti-emetics.

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Caption: General logical flow of the Fischer Indole Synthesis.

Applications in Research and Development

- **Pharmaceutical Synthesis:** It is a crucial building block for synthesizing indole-based scaffolds. It has been used as a reagent in the synthesis of acylsulfonamides and acylsulfamides, which are carboxylic acid bioisosteres, and various heterocyclic compounds with potential biological activity.[6][12]

- Analytical Chemistry: As a hydrazine derivative, it can be employed as a reagent to detect and quantify ketones and aldehydes through the formation of distinct hydrazone derivatives. [\[5\]](#)
- Agrochemicals and Dyes: It serves as an intermediate in the production of certain pesticides and dyes.

Safety and Handling

(4-Bromophenyl)hydrazine hydrochloride is a hazardous chemical that requires careful handling.

- Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[\[9\]](#) [\[13\]](#) It is toxic and harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or under a chemical fume hood.[\[9\]](#) Appropriate PPE, including safety goggles, a face shield, impervious gloves, and protective clothing, is mandatory.[\[14\]](#)
- Storage: The compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[\[6\]](#)[\[15\]](#) It is hygroscopic and should be protected from moisture.[\[6\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[\[9\]](#)
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[\[9\]](#)[\[15\]](#) If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and do not induce vomiting; seek immediate medical help.[\[9\]](#)[\[14\]](#)

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